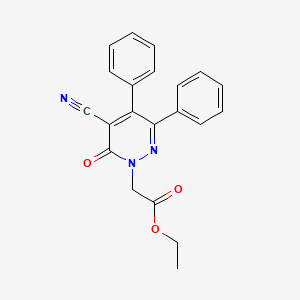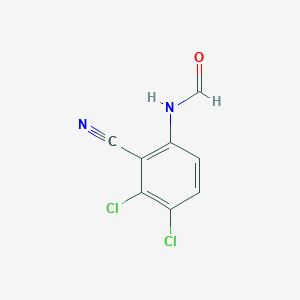
9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- is a complex organic compound with the molecular formula C26H34N6O2 and a molecular weight of 462.587 g/mol . This compound is known for its unique structure, which includes two piperazinyl groups attached to an anthracenedione core. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- typically involves the reaction of 9,10-anthracenedione with 1-(piperazinyl)ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced species.
Substitution: The piperazinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: This compound has similar structural features but different substituents, leading to distinct chemical properties.
9,10-Anthracenedione, 1,4-bis(methylamino)-: Another related compound with different substituents, affecting its reactivity and applications.
Uniqueness
9,10-Anthracenedione, 1,4-bis((1-(piperazinyl)ethyl)amino)- is unique due to its specific piperazinyl substituents, which confer distinct chemical and biological properties. These substituents enhance its solubility and reactivity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
65271-73-0 |
|---|---|
Formule moléculaire |
C26H34N6O2 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
1,4-bis(2-piperazin-1-ylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N6O2/c33-25-19-3-1-2-4-20(19)26(34)24-22(30-12-18-32-15-9-28-10-16-32)6-5-21(23(24)25)29-11-17-31-13-7-27-8-14-31/h1-6,27-30H,7-18H2 |
Clé InChI |
GGRDZSKWRZUPBU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCNC2=C3C(=C(C=C2)NCCN4CCNCC4)C(=O)C5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid](/img/structure/B13999055.png)



![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)

![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)



![2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one](/img/structure/B13999118.png)


